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Compound of Interest

Compound Name: (R)-DS86760016

Cat. No.: B12418684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-DS86760016, a novel leucyl-tRNA

synthetase (LeuRS) inhibitor, with other alternatives, supported by experimental data. The

evidence strongly indicates that LeuRS is the primary target of (R)-DS86760016, a conclusion

drawn from its potent enzymatic inhibition, specific antibacterial activity, and the

characterization of resistant mutants.

Executive Summary
(R)-DS86760016 is a potent inhibitor of bacterial LeuRS, an essential enzyme for protein

synthesis.[1] Its mechanism of action involves the inhibition of this enzyme, leading to the

arrest of bacterial growth. This compound has demonstrated significant activity against a range

of Gram-negative pathogens, including multidrug-resistant (MDR) strains.[1] A key differentiator

for (R)-DS86760016 is its lower propensity for resistance development compared to the

structurally related LeuRS inhibitor, GSK2251052.[1]

Comparative Performance Data
The following tables summarize the in vitro activity of (R)-DS86760016 in comparison to other

LeuRS inhibitors.

Table 1: Comparative LeuRS Enzyme Inhibition
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Compound Target Organism LeuRS IC50 (μM)

(R)-DS86760016 Escherichia coli 0.38

Pseudomonas aeruginosa 0.62

Acinetobacter baumannii 0.16

GSK2251052 Escherichia coli 0.31

Tavaborole (AN2690)
Saccharomyces cerevisiae

(cytoplasmic)

Not explicitly stated, but

inhibits fungal LeuRS[2][3][4]

Table 2: Comparative Antibacterial Activity (MIC90, μg/mL)

Compound
P. aeruginosa
(MDR)

E. coli (MDR)
K. pneumoniae
(MDR)

(R)-DS86760016 2 2 2

GSK2251052

>8-fold higher Mutant

Prevention

Concentration than

DS86760016[5]

Comparable Mutant

Prevention

Concentration to

DS86760016

Comparable Mutant

Prevention

Concentration to

DS86760016

Tobramycin >64 >64 Not Reported

Ceftazidime >64 >64 Not Reported

Meropenem >64 8 Not Reported

Ciprofloxacin >64 >64 Not Reported

Table 3: Spontaneous Resistance Frequency
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Compound Organism
Frequency of Spontaneous
Resistance (at 4x MIC)

(R)-DS86760016 E. coli 9.5 × 10⁻⁸ to 1.1 × 10⁻⁷

GSK2251052 E. coli Comparable to DS86760016

Tobramycin E. coli Comparable to DS86760016

Experimental Validation of LeuRS as the Primary
Target
The validation of LeuRS as the primary target of (R)-DS86760016 is supported by a series of

key experiments.

Direct Enzyme Inhibition
The most direct evidence comes from the potent and specific inhibition of the LeuRS enzyme.

(R)-DS86760016 demonstrates low micromolar to sub-micromolar IC50 values against LeuRS

from various Gram-negative bacteria.[6] This indicates a direct interaction between the

compound and the enzyme.

Protein Synthesis Inhibition
As LeuRS is essential for protein synthesis, its inhibition should lead to a cessation of this

process. It has been shown that benzoxaboroles, the class of compounds to which (R)-
DS86760016 belongs, inhibit protein synthesis.[7]

Resistant Mutant Characterization
A crucial piece of evidence is the analysis of mutants that are resistant to (R)-DS86760016.

Sequencing of the leuS gene (the gene encoding LeuRS) in resistant mutants of E. coli, K.

pneumoniae, and P. aeruginosa revealed single amino acid changes within the editing site of

the LeuRS enzyme. This provides a strong genetic link between the drug's activity and the

LeuRS enzyme. Furthermore, these mutants did not show cross-resistance to other classes of

antibiotics, highlighting the specific mechanism of action.
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Visualizing the Validation Workflow and Mechanism
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Caption: Workflow for validating LeuRS as the primary target.

Mechanism of LeuRS Inhibition by (R)-DS86760016
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Click to download full resolution via product page

Caption: Mechanism of LeuRS inhibition by (R)-DS86760016.

Detailed Experimental Protocols
LeuRS Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aminoacylation activity of LeuRS.
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Principle: The assay measures the attachment of radiolabeled L-leucine to its cognate tRNA,

catalyzed by the LeuRS enzyme. The amount of radioactivity incorporated into tRNA is

inversely proportional to the inhibitory activity of the test compound.

Materials:

Purified LeuRS enzyme (from E. coli, P. aeruginosa, etc.)

L-[³H]-leucine

ATP

Bulk tRNA from E. coli

Test compound ((R)-DS86760016, GSK2251052)

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

Scintillation fluid

Filter paper

Trichloroacetic acid (TCA)

Procedure:

Prepare a reaction mixture containing the reaction buffer, ATP, and L-[³H]-leucine.

Add varying concentrations of the test compound to the reaction mixture.

Initiate the reaction by adding the purified LeuRS enzyme and tRNA.

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto filter paper and precipitating the tRNA with

cold TCA.

Wash the filter papers to remove unincorporated radiolabeled leucine.
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Measure the radioactivity on the filter papers using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC of the test

compounds against various bacterial strains.

Materials:

Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)

Cation-adjusted Mueller-Hinton broth (CAMHB)

Test compounds

96-well microtiter plates

Procedure:

Prepare serial twofold dilutions of the test compounds in CAMHB in 96-well plates.

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵

CFU/mL).

Incubate the plates at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound at which no visible

bacterial growth is observed.

Spontaneous Resistance Frequency Determination
This experiment measures the rate at which spontaneous mutations conferring resistance to a

drug arise in a bacterial population.
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Principle: A large population of bacteria is plated on agar containing the test compound at a

concentration that inhibits the growth of the majority of the susceptible population. The

number of colonies that grow represents the number of resistant mutants.

Materials:

Bacterial strain

Agar plates

Test compound

Procedure:

Grow a large culture of the bacterial strain to a high density (e.g., 10¹⁰ CFU/mL).

Plate the bacterial culture on agar plates containing the test compound at a concentration

of 4 times the MIC.

Plate serial dilutions of the culture on drug-free agar to determine the total number of

viable cells.

Incubate the plates at 37°C for 48 hours.

Count the number of colonies on both the drug-containing and drug-free plates.

The frequency of spontaneous resistance is calculated by dividing the number of resistant

colonies by the total number of viable cells.

Characterization of Resistant Mutants
This involves isolating resistant mutants and identifying the genetic basis of their resistance.

Principle: Resistant mutants are selected by plating bacteria on agar containing the test

compound. The gene encoding the drug target is then sequenced to identify any mutations.

Materials:

Resistant bacterial colonies
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PCR primers for the leuS gene

DNA sequencing reagents and equipment

Procedure:

Isolate individual colonies that grew on the drug-containing plates from the spontaneous

resistance frequency experiment.

Confirm the resistance of these isolates by re-testing their MIC.

Extract genomic DNA from the resistant isolates.

Amplify the leuS gene using PCR.

Sequence the amplified leuS gene to identify any mutations compared to the wild-type

sequence.

Conclusion
The presented data and experimental methodologies provide a robust validation of LeuRS as

the primary target of (R)-DS86760016. The compound's potent and specific inhibition of the

LeuRS enzyme, coupled with the identification of resistance-conferring mutations exclusively in

the leuS gene, establishes a clear mechanism of action. In comparison to GSK2251052, (R)-
DS86760016 demonstrates a significant advantage in its lower potential for the development of

resistance, making it a promising candidate for further development in the fight against

multidrug-resistant Gram-negative infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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